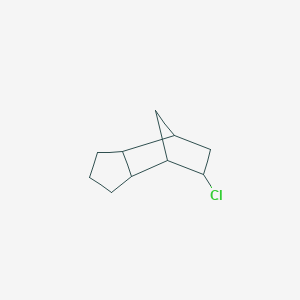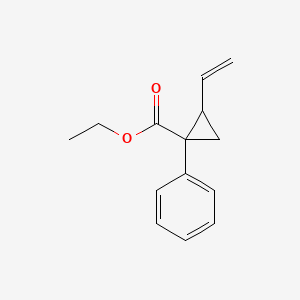![molecular formula C15H14Cl2 B14441998 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene CAS No. 78282-26-5](/img/structure/B14441998.png)
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is an organic compound characterized by the presence of two chloromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene typically involves the chloromethylation of a benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include benzyl ethers, benzyl amines, and other substituted derivatives.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and biological studies to investigate enzyme mechanisms and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-4-(dichloromethyl)benzene
- 1-(Chloromethyl)-4-methyl-benzene
- 1-(Chloromethyl)-4-(hexadecyloxy)benzene
Uniqueness
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is unique due to the presence of two chloromethyl groups attached to different positions on the benzene ring. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
78282-26-5 |
|---|---|
Formule moléculaire |
C15H14Cl2 |
Poids moléculaire |
265.2 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-[[4-(chloromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H14Cl2/c16-10-13-7-5-12(6-8-13)9-14-3-1-2-4-15(14)11-17/h1-8H,9-11H2 |
Clé InChI |
RPRVFIGKTBSAFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



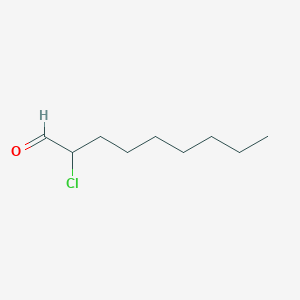

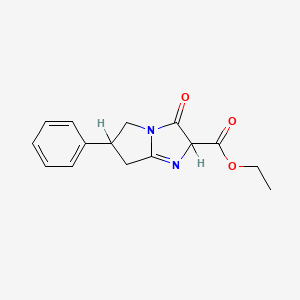
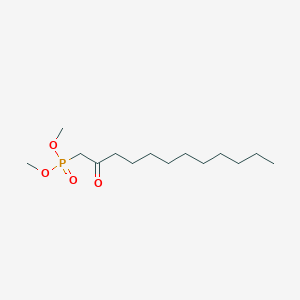

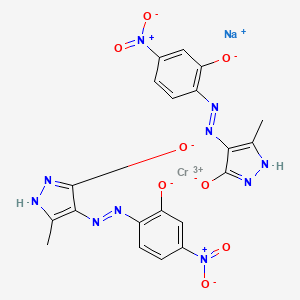

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
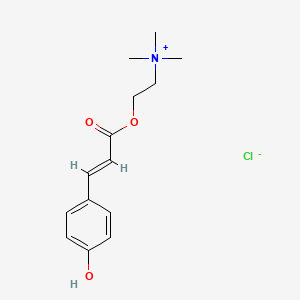
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
